![molecular formula C11H13NO2 B13480679 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine is a complex organic compound known for its unique structure and significant pharmacological properties
Vorbereitungsmethoden
The synthesis of 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of its analog, 3,4,4a,10b-tetrahydro-4-propyl-2H,5H-1benzopyrano[4,3-b]-1,4-oxazin-9-ol, involves the use of gamma-butyrolactone and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can modulate neurotransmitter release and neuronal activity, which is particularly relevant in the context of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine can be compared with other dopamine receptor agonists, such as:
- 7-OH-DPAT
- PF-219,061
- PF-592,379
These compounds share similar pharmacological properties but differ in their chemical structure and selectivity for dopamine receptor subtypes. The uniqueness of this compound lies in its specific structural features that confer distinct binding affinities and functional activities .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C11H13NO2/c1-2-4-10-8(3-1)11-9(7-14-10)12-5-6-13-11/h1-4,9,11-12H,5-7H2 |
InChI-Schlüssel |
APGGCYIPVZEROY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C(N1)COC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


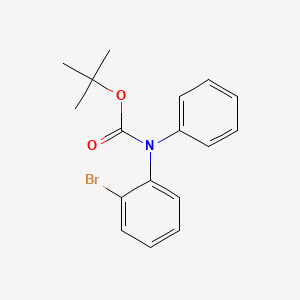

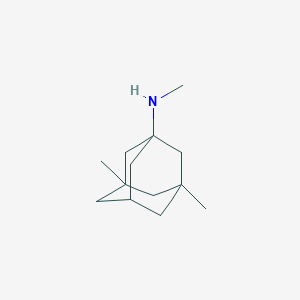
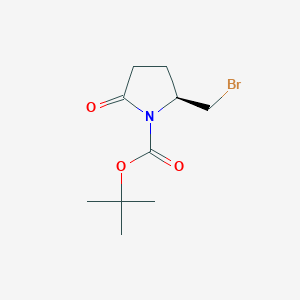
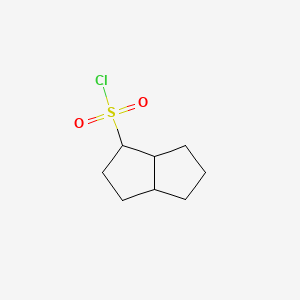
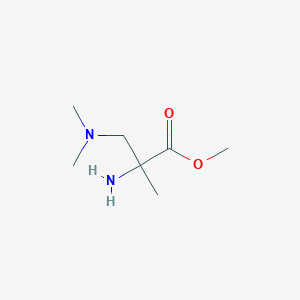
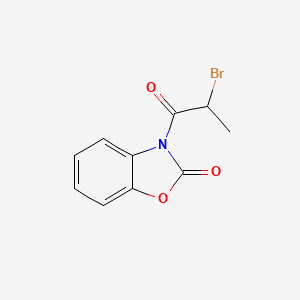


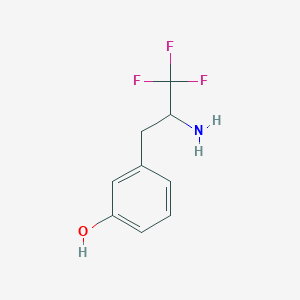

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)


